molecular formula C14H10ClN3O2 B5414438 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B5414438
M. Wt: 287.70 g/mol
InChI Key: VKKCQQNYOUWIRN-UHFFFAOYSA-N
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Description

4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with an oxadiazole moiety, which is further substituted with a 5-chloro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.

    Reduction: The oxadiazole ring can be reduced to form an amine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of 4-[3-(5-hydroxy-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine.

    Reduction: Formation of 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-diaminopyridine].

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzene: Similar structure but with a benzene ring instead of pyridine.

    4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]thiophene: Similar structure but with a thiophene ring instead of pyridine.

Uniqueness

4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to the presence of the pyridine ring, which can enhance its binding affinity to certain biological targets and improve its solubility in aqueous environments compared to its benzene and thiophene analogs .

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-19-12-3-2-10(15)8-11(12)13-17-14(20-18-13)9-4-6-16-7-5-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKCQQNYOUWIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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